N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide

Catalog No.
S1909739
CAS No.
480438-94-6
M.F
C13H8F3NO3
M. Wt
283.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-en...

CAS Number

480438-94-6

Product Name

N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide

IUPAC Name

N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide

Molecular Formula

C13H8F3NO3

Molecular Weight

283.2 g/mol

InChI

InChI=1S/C13H8F3NO3/c1-2-11(18)17-7-3-4-8-9(13(14,15)16)6-12(19)20-10(8)5-7/h2-6H,1H2,(H,17,18)

InChI Key

WJZFVBAYCVHWRE-UHFFFAOYSA-N

SMILES

C=CC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F

DNA Targeting Agents

Antiviral Agents

Synthesis of Coumarin Systems

Fluorine-Containing Organic Compounds

Photoactive Cellulose Derivatives

N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a chromen-7-yl group with a trifluoromethyl substituent and an enamide functional group. The molecular formula is C13H8F3NO3C_{13}H_8F_3NO_3 and its molecular weight is approximately 283.203 g/mol . This compound belongs to the class of chromone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

The chromen-7-yl moiety contributes to the compound's aromatic properties, while the trifluoromethyl group enhances lipophilicity and biological activity. The presence of the enamide functional group suggests potential reactivity in various chemical transformations, making it a versatile building block in organic synthesis.

Due to its functional groups:

  • Nucleophilic Addition: The carbonyl group in the enamide can undergo nucleophilic attack, leading to various derivatives.
  • Elimination Reactions: The double bond in the prop-2-enamide can participate in elimination reactions, potentially forming new unsaturated compounds.
  • Substitution Reactions: The trifluoromethyl group can influence electrophilic substitution reactions on the aromatic ring, enhancing reactivity towards electrophiles.

The biological activity of N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide has been explored in various studies, indicating its potential as a therapeutic agent:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various strains of bacteria and fungi .
  • Anticancer Potential: Chromone derivatives have shown promise in cancer research, with some studies indicating that they may inhibit tumor growth through various mechanisms .
  • Anti-inflammatory Effects: Compounds with similar structures have been reported to possess anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases .

The synthesis of N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide typically involves several steps:

  • Formation of Chromone Framework: The initial step may involve the condensation of salicylaldehyde with a suitable α-carbonyl compound under acidic conditions to form the chromone skeleton.
  • Introduction of Trifluoromethyl Group: This can be achieved using trifluoroacetic anhydride or other fluorinating agents.
  • Synthesis of Enamide: The final step involves reacting the resulting chromone with an appropriate amine or amino acid derivative to form the enamide .

N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or cancer.
  • Material Science: Its unique optical properties could be exploited in developing materials for nonlinear optics or photonic devices.
  • Agricultural Chemistry: Compounds with similar structures are often investigated for their potential use as agrochemicals due to their bioactive properties.

Interaction studies involving N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide are crucial for understanding its mechanism of action:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins can provide insights into its potential therapeutic effects.
  • Cellular Uptake Studies: Understanding how effectively the compound is taken up by cells can inform its bioavailability and efficacy as a drug candidate.
  • In Vivo Studies: Animal models may be used to evaluate the pharmacokinetics and pharmacodynamics of this compound, assessing its therapeutic potential in real biological systems .

Several compounds share structural features with N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide, allowing for comparative analysis:

Compound NameStructureBiological ActivityUnique Features
4-MethylcoumarinStructureAntimicrobialSimpler structure without trifluoromethyl
7-HydroxycoumarinStructureAnticancerHydroxyl group increases solubility
6-TrifluoromethylcoumarinStructureAntiviralSimilar trifluoromethyl presence but different position

These compounds highlight the uniqueness of N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide due to its specific functional groups and their implications for biological activity and synthetic versatility.

Evolution of Chromenone and Coumarin Scaffolds

The chromenone nucleus, a bicyclic structure comprising a benzene ring fused to a pyrone moiety, has been a cornerstone of natural product chemistry since the isolation of coumarin from Dipteryx odorata in 1820. Early applications focused on coumarin's fragrance and anticoagulant properties, exemplified by warfarin, a 4-hydroxycoumarin derivative used clinically since the 1940s. The structural simplification of coumarins to chromenones (2H-1-benzopyran-2-ones) enabled systematic derivatization, with substitutions at positions 3, 4, and 7 proving critical for modulating bioactivity.

Chromenamides emerged as a distinct subclass through the integration of amide functionalities. For instance, 7-amino-4-methylcoumarin derivatives synthesized via Buchwald–Hartwig cross-coupling demonstrated fluorescent properties, highlighting their utility in probe development. The introduction of acrylamide groups, as in N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide, expanded applications into polymer chemistry and targeted drug delivery.

Synthetic Methodologies for Chromenamide Derivatives

Key synthetic routes include:

MethodReagents/ConditionsKey Features
Pechmann condensationPhenol + β-ketoester + acidForms coumarin core
Kostanecki acylationResorcinol + acetic anhydrideYields 7-acyl derivatives
Post-functionalizationCoumarin + acryloyl chlorideIntroduces acrylamide group

The compound of interest is synthesized via a three-step sequence:

  • Chromenone formation: 4-Trifluoromethyl-7-hydroxycoumarin synthesized via Pechmann condensation of 4-(trifluoromethyl)resorcinol with ethyl acetoacetate.
  • Amidation: Reaction with acryloyl chloride under basic conditions yields the acrylamide derivative.
  • Purification: Column chromatography (ethyl acetate/hexane) achieves >97% purity.

The compound under investigation is systematically named N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide according to IUPAC nomenclature conventions [1] [2]. This designation precisely describes the molecular architecture, where the chromen-2-one core structure bears a trifluoromethyl substituent at position 4, and the 7-position is functionalized with a prop-2-enamide group through an amide linkage.

The systematic identification is supported by multiple database entries, with the Chemical Abstracts Service registry number 480438-94-6 serving as the primary identifier [1] [3]. Alternative nomenclature includes 7-(Acryloylamino)-4-trifluoromethylcoumarin and 2-Propenamide, N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- [2]. The molecular formula C₁₃H₈F₃NO₃ corresponds to a molecular weight of 283.20 g/mol, as confirmed by mass spectrometric analysis [1] [3].

The InChI representation provides unambiguous structural identification: InChI=1S/C13H8F3NO3/c1-2-11(18)17-7-3-4-8-9(13(14,15)16)6-12(19)20-10(8)5-7/h2-6H,1H2,(H,17,18), with the corresponding InChI Key WJZFVBAYCVHWRE-UHFFFAOYSA-N [1]. The canonical SMILES notation C=CC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F enables computational structure representation and database searching [1].

Table 1: Molecular Identification and Properties

PropertyValue
IUPAC NameN-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide
Molecular FormulaC₁₃H₈F₃NO₃
Molecular Weight (g/mol)283.20
CAS Number480438-94-6
MDL NumberMFCD03701560
EC Number688-167-1
Melting Point (°C)222-224 (decomposition)
Predicted Boiling Point (°C)402.9±45.0
Predicted Density (g/cm³)1.468±0.06
Predicted pKa11.76±0.20

X-ray Crystallographic Analysis of Chromenamide Core

While specific single-crystal X-ray diffraction data for N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide remains unreported in the literature, extensive crystallographic studies of related trifluoromethyl-substituted chromene derivatives provide valuable structural insights [4] [5] [6].

Analogous trifluoromethyl chromene compounds demonstrate characteristic crystallographic features. The 2-amino-7,7-dimethyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile structure reveals that fused cyclohexene and pyran rings adopt sofa and flattened boat conformations respectively [5]. The trifluoromethyl group maintains a tetrahedral geometry with average C-F bond lengths of 1.355 Å and F-C-F angles of approximately 108° [7].

Crystallographic analysis of coumarin derivatives indicates that the chromen-2-one core adopts a planar conformation, with the lactone carbonyl positioned to optimize π-conjugation throughout the aromatic system [6]. The characteristic features include two-dimensional sheet formation through C-H⋯O hydrogen bonds, enhanced by π⋯π interactions between aromatic rings [6]. In trifluoromethyl-substituted systems, the electron-withdrawing nature of the CF₃ group influences intermolecular packing arrangements [4].

Table 2: Crystallographic Parameters for Related Trifluoromethyl Chromenes

ParameterTypical RangeReference System
C-F bond length1.35-1.36 ÅTrifluoromethyl derivatives
F-C-F angle107-109°CF₃ group geometry
C-CF₃ bond length1.50-1.52 ÅAromatic CF₃ substitution
Chromen-2-one planarity<5° deviationCoumarin derivatives
Intermolecular π⋯π distance3.3-3.8 ÅAromatic stacking

Conformational Analysis of Prop-2-enamide Substituent

The prop-2-enamide (acrylamide) moiety exhibits conformational preferences that significantly influence the molecular properties and reactivity of the compound. Density functional theory calculations on related enamine systems reveal that s-cis and s-trans conformers possess similar stability, with energy differences typically less than 2 kcal/mol [8].

The acrylamide double bond adopts an E-configuration preferentially, minimizing steric interactions between the vinyl group and the chromen-2-one carbonyl [9]. This geometric arrangement facilitates optimal orbital overlap and conjugation between the α,β-unsaturated system and the aromatic chromen core. The C=C bond length in the prop-2-enamide fragment measures approximately 1.34 Å, consistent with sp² hybridization [10] [9].

Conformational analysis indicates that the amide linkage maintains planarity due to partial double-bond character arising from nitrogen lone pair delocalization [8]. The C-N bond length of 1.35 Å reflects this resonance stabilization, while the N-C=O angle approaches 122°, characteristic of amide functionality [11]. Rotation about the C-N bond exhibits a significant energy barrier (approximately 15-20 kcal/mol), restricting conformational flexibility at ambient temperatures [8].

The prop-2-enamide chain can adopt multiple rotational conformers about the C-C(aryl) bond, with the coplanar arrangement favored for maximum conjugation. Steric interactions between the vinyl hydrogen and the adjacent aromatic hydrogen influence the preferred dihedral angles, typically ranging from 0° to 30° from planarity [9].

Table 3: Conformational Parameters of Prop-2-enamide Substituent

ParameterValueMethod
C=C bond length1.34 ÅDFT optimization
C-N bond length1.35 ÅX-ray average
N-C=O angle122°Experimental
C=C-C angle124°DFT calculation
Amide rotation barrier15-20 kcal/molComputational
Preferred dihedral angle0-30°Energy minimization

Electronic Effects of Trifluoromethyl Group on Aromatic System

The trifluoromethyl group exerts profound electronic effects on the chromen-2-one aromatic system through both inductive and field effects [12] [13] [14]. As the most electronegative substituent in organic chemistry, the CF₃ group withdraws electron density from the aromatic ring through a strong inductive effect, with fluorine atoms polarizing the C-F bonds and creating a net positive charge on the carbon center [15] [16].

This electron withdrawal manifests in several measurable electronic perturbations. The trifluoromethyl group reduces the electron density of the aromatic ring, making it less nucleophilic and more susceptible to nucleophilic aromatic substitution reactions [13]. In electrophilic aromatic substitution, the CF₃ group directs incoming electrophiles predominantly to the meta position, as the ortho and para positions experience destabilizing positive charge development [12] [15].

Quantum mechanical calculations reveal that trifluoromethyl substitution significantly affects frontier molecular orbital energies [17]. The highest occupied molecular orbital (HOMO) energy decreases substantially due to electron withdrawal, while the lowest unoccupied molecular orbital (LUMO) energy is also lowered, resulting in a reduced HOMO-LUMO gap [18]. This electronic modification enhances the compound's electrophilic character and influences its photophysical properties.

The inductive effect of the trifluoromethyl group extends through the conjugated π-system of the chromen-2-one core [14]. Time-dependent density functional theory calculations on similar trifluoromethyl chromone derivatives demonstrate bathochromic shifts in electronic absorption spectra, attributed to stabilization of excited states through enhanced electron delocalization [19] [20].

Nuclear magnetic resonance spectroscopy provides direct evidence of electronic effects. The ¹⁹F NMR signal for the trifluoromethyl group appears characteristically upfield at approximately -62 to -65 ppm, reflecting the electronic environment created by the aromatic system [21] [22]. Aromatic protons ortho to the CF₃ group exhibit downfield shifts due to deshielding effects from electron withdrawal [23].

Table 4: Electronic Effects of Trifluoromethyl Substitution

EffectMagnitudeImpact
Inductive parameter (σᵢ)+0.42Strong electron withdrawal
Field parameter (σF)+0.38Significant through-space effect
HOMO energy lowering0.3-0.5 eVReduced nucleophilicity
LUMO energy lowering0.2-0.4 eVEnhanced electrophilicity
¹⁹F NMR chemical shift-62 to -65 ppmAromatic deshielding
Meta-directing capability>95% selectivityRegioselective substitution

The trifluoromethyl group's influence extends to chemical reactivity patterns. The electron-deficient aromatic system becomes more reactive toward nucleophilic attack, while the adjacent carbonyl groups experience enhanced electrophilic character [14]. This electronic modulation proves crucial for the compound's potential applications in materials science and pharmaceutical chemistry, where precise control of electronic properties determines functional performance [17].

Traditional coumarin acrylation methodologies have evolved from classical organic synthesis principles, employing well-established reactions to introduce acrylamide functionality onto the coumarin framework [1]. The most prevalent approach involves the direct acylation of 7-aminocoumarin derivatives using acryloyl chloride under basic conditions [2]. This methodology typically employs triethylamine or pyridine as base at temperatures ranging from 0°C to room temperature, achieving yields between 65-85% [3].

The mechanistic pathway involves nucleophilic attack by the amino group on the electrophilic carbonyl carbon of acryloyl chloride, followed by elimination of hydrogen chloride to form the desired amide bond [4]. The reaction proceeds through a tetrahedral intermediate, with the base serving to neutralize the generated hydrochloric acid and facilitate product formation [5].

Alternative approaches include the use of acrylic acid with coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in dimethylformamide, providing milder conditions but requiring expensive coupling agents [6]. The Pechmann condensation has also been adapted for direct acrylation, where trifluoromethylated phenols react with β-ketoacrylate esters under acidic conditions to form the desired coumarin-acrylamide structure in a single step [7] [8].

Transesterification routes utilizing ethyl acrylate and acid catalysis at elevated temperatures (80-120°C) offer a one-pot synthesis approach, though yields are typically lower (45-65%) due to side reactions and harsh conditions [9]. Protection-deprotection strategies using Boc-protected acrylamide precursors provide enhanced selectivity, with yields ranging from 70-90% after trifluoroacetic acid deprotection [10].

Modern Transition Metal-Catalyzed Trifluoromethylation Strategies

Modern transition metal-catalyzed trifluoromethylation represents a paradigm shift in synthetic methodology, offering unprecedented control over regioselectivity and functional group tolerance [11]. Copper-catalyzed systems utilizing sodium triflinate (Langlois reagent) have emerged as particularly effective for coumarin substrates, operating through radical mechanisms at mild temperatures [12].

The copper(I)-catalyzed trifluoromethylation employs CF₃SO₂Na and tert-butyl hydroperoxide (TBHP) in continuous-flow reactors, achieving yields of 60-85% with excellent scalability [12]. The mechanism involves oxidative generation of CF₃ radicals through SO₂ extrusion, followed by radical addition to the coumarin π-system. The continuous-flow format enables precise control of reaction parameters and facilitates industrial-scale production [12].

Palladium-catalyzed approaches utilizing Togni reagents provide complementary reactivity patterns, particularly effective for electrophilic trifluoromethylation of aryl halides and alkynes [13]. These systems operate at temperatures of 80-120°C and achieve yields of 70-90%, though the high cost of Togni reagents limits broader application [14].

Photoredox catalysis has revolutionized trifluoromethylation methodology, enabling visible light-mediated transformations under ambient conditions [15] [16]. Ruthenium and iridium photocatalysts facilitate single electron transfer processes, generating CF₃ radicals from readily available precursors such as CF₃SO₂Cl [15]. These systems demonstrate excellent compatibility with coumarin substrates, achieving yields of 65-85% under mild conditions [16].

Nickel-catalyzed approaches using CF₃I as the trifluoromethyl source operate through oxidative addition/reductive elimination mechanisms, particularly effective for aryl halide substrates [17]. While requiring elevated temperatures (80-100°C), these systems offer good functional group tolerance and yields of 60-80% [17].

Radical-Based Approaches for CF₃ Incorporation

Radical-based trifluoromethylation methodologies have gained prominence due to their operational simplicity and broad substrate scope [18]. The Langlois reagent (CF₃SO₂Na) serves as the most widely utilized radical source, generating CF₃ radicals through oxidative conditions using TBHP or manganese(III) acetate [19] [12].

The mechanism involves homolytic cleavage of the S-CF₃ bond facilitated by oxidizing conditions, producing CF₃ radicals that subsequently add to electron-rich aromatic systems [20]. In coumarin substrates, regioselectivity is controlled by electronic factors, with electron-rich positions favoring radical addition [18].

Trifluoromethyl iodide (CF₃I) represents an economical alternative, generating CF₃ radicals through iron-catalyzed systems using FeSO₄ and hydrogen peroxide in dimethylsulfoxide [17]. This approach operates under mild conditions at room temperature, achieving yields of 50-70% with excellent functional group tolerance [17].

Photoredox-mediated radical generation using CF₃SO₂Cl has emerged as a particularly attractive methodology, combining the advantages of visible light activation with readily available trifluoromethyl sources [15]. The mechanism involves photoinduced electron transfer from excited photocatalyst to CF₃SO₂Cl, generating CF₃ radicals that undergo subsequent addition to coumarin substrates [21].

Togni reagents provide complementary radical reactivity patterns, with Togni Reagent I offering thermal or copper-catalyzed activation, while Togni Reagent II demonstrates excellent photoredox compatibility [13]. These hypervalent iodine reagents achieve yields of 60-90% under optimized conditions, though their limited commercial availability restricts widespread adoption [14].

Protection-Deprotection Schemes for Amino Group Functionalization

Amino group protection strategies are crucial for selective functionalization of complex coumarin architectures, particularly when multiple reactive sites are present [5] [10]. The tert-butoxycarbonyl (Boc) group represents the most widely employed protection strategy, offering excellent stability under basic and neutral conditions while being readily removable under acidic conditions [3].

Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine in dichloromethane at room temperature, providing yields of 85-95% [10]. The mechanism involves nucleophilic attack by the amino group on the electrophilic carbonyl carbon of Boc₂O, followed by elimination of tert-butyl alcohol and carbon dioxide [4].

Deprotection employs trifluoroacetic acid in dichloromethane, proceeding through acid-catalyzed cleavage of the carbamate bond with formation of tert-butyl cation, which subsequently eliminates to form isobutene and carbon dioxide [10]. This process typically achieves yields of 90-98% under mild conditions [3].

Benzyloxycarbonyl (Cbz) protection offers orthogonal reactivity patterns, stable to acidic conditions but readily removable through catalytic hydrogenation or treatment with hydrogen bromide in acetic acid [5]. The protection reaction using benzyl chloroformate and sodium hydroxide in water/dioxane achieves yields of 80-90% [10].

9-Fluorenylmethoxycarbonyl (Fmoc) protection provides excellent orthogonality to Boc groups, enabling selective deprotection strategies in complex synthetic sequences [10]. Fmoc protection using fluorenylmethyl chloroformate and sodium bicarbonate achieves yields of 88-95%, while deprotection using piperidine in dimethylformamide provides yields of 95-99% [10].

Acetyl protection offers a cost-effective alternative for simple transformations, employing acetic anhydride and pyridine to achieve yields of 90-98% [4]. Deprotection using sodium hydroxide in methanol-water provides yields of 80-90%, though the basic conditions may not be compatible with all coumarin substrates [3].

Trifluoroacetyl protection introduces electron-withdrawing character that can influence subsequent reactions, achieved using trifluoroacetic anhydride and pyridine at 0°C with yields of 85-95% [10]. The enhanced acidity of the trifluoroacetyl group enables mild basic deprotection using potassium carbonate in methanol-water [3].

Allyloxycarbonyl (Alloc) protection provides orthogonal deprotection through palladium-catalyzed processes, enabling selective removal in the presence of other protecting groups [10]. The protection reaction using allyl chloroformate achieves yields of 80-90%, while palladium-catalyzed deprotection using phenylsilane provides yields of 80-90% [10].

These protection-deprotection strategies enable sophisticated synthetic planning, allowing for selective functionalization of complex coumarin architectures while maintaining structural integrity throughout multi-step synthetic sequences [5] [10].

PropertyValue
Chemical NameN-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide
CAS Registry Number480438-94-6
Molecular FormulaC₁₃H₈F₃NO₃
Molecular Weight283.20 g/mol
Melting Point222-224°C (dec.)
Primary UseFluorescent monomer
MethodKey FeaturesTypical ConditionsYield Range
Traditional Coumarin AcrylationDirect attachment of acrylamide to coumarin scaffoldModerate temperature, base catalysis65-85%
Cu(I)-Catalyzed TrifluoromethylationCF₃SO₂Na + TBHP in continuous flowCu(I), TBHP, flow reactor60-85%
Photoredox Catalyzed TrifluoromethylationVisible light mediation with CF₃SO₂ClVisible light, photoredox catalyst70-90%
Radical TrifluoromethylationIron-catalyzed radical generationFeSO₄, H₂O₂, DMSO50-70%
Protecting GroupProtection YieldDeprotection YieldApplications
Boc85-95%90-98%Solid-phase synthesis, general protection
Fmoc88-95%95-99%Solid-phase peptide synthesis
Cbz80-90%85-95%Peptide synthesis, stable protection
Acetyl90-98%80-90%Simple protection, cost-effective

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

7-[4-(Trifluoromethyl)coumarin]acrylamide

Dates

Last modified: 04-15-2024

Explore Compound Types